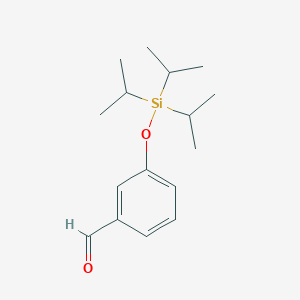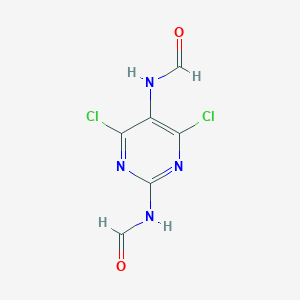
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMDO and is a cyclic peroxide that is used as a powerful oxidizing agent in organic synthesis. The unique structure of DMDO makes it an attractive candidate for various chemical reactions, and its ability to generate high-energy intermediates makes it an important tool in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of DMDO involves the generation of high-energy intermediates that can react with various organic compounds. DMDO is a powerful oxidizing agent, and it can oxidize various functional groups, including alcohols, alkenes, and ethers. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide that can be easily isolated.
Biochemical And Physiological Effects
DMDO has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including cancer cells, and it has been proposed as a potential antitumor agent. DMDO has also been shown to have antimicrobial properties, and it has been used as a disinfectant in various applications. Additionally, DMDO has been shown to have neurotoxic effects, and it should be handled with care in laboratory settings.
Advantages And Limitations For Lab Experiments
The advantages of using DMDO in laboratory experiments include its high reactivity and its ability to generate high-energy intermediates. DMDO is a powerful oxidizing agent, and it can be used in various chemical reactions to generate complex organic compounds. The limitations of using DMDO in laboratory experiments include its toxicity and its potential for explosive decomposition. DMDO should be handled with care, and appropriate safety measures should be taken when working with this compound.
Future Directions
There are various future directions for the research on DMDO. One potential direction is the development of new synthetic methodologies using DMDO as an oxidizing agent. Another potential direction is the exploration of DMDO as a potential antitumor agent. Additionally, the use of DMDO in the field of polymer chemistry and materials science could lead to the development of new materials with unique properties. Overall, the unique properties of DMDO make it an attractive candidate for various scientific research applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of DMDO involves the reaction of 2,3-dimethyl-2-butene with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide with a dioxolane ring. The synthesis of DMDO is a relatively simple process, and it can be easily scaled up for industrial applications.
Scientific Research Applications
DMDO has been widely used in various scientific research applications due to its unique properties. It has been used as an oxidizing agent in the synthesis of various organic compounds, including alcohols, ketones, and acids. DMDO has also been used in the field of polymer chemistry, where it has been used as a crosslinking agent for various polymers. Additionally, DMDO has been used in the field of medicinal chemistry, where it has been used as a potential antitumor agent.
properties
CAS RN |
121389-16-0 |
|---|---|
Product Name |
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2,3-dimethylbut-3-en-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(3,4)8-10-5-6-11-8/h8H,1,5-6H2,2-4H3 |
InChI Key |
DDMXEXXSTUSONV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C)C1OCCO1 |
Canonical SMILES |
CC(=C)C(C)(C)C1OCCO1 |
synonyms |
1,3-Dioxolane, 2-(1,1,2-trimethyl-2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



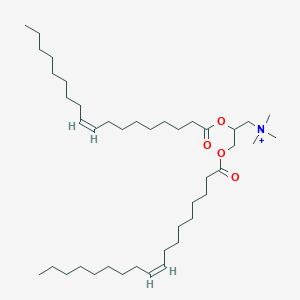
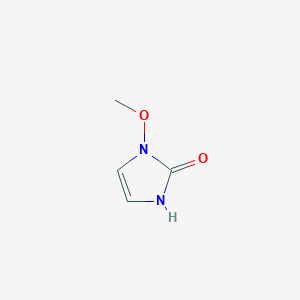
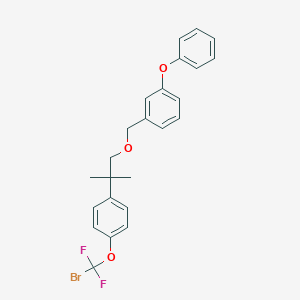
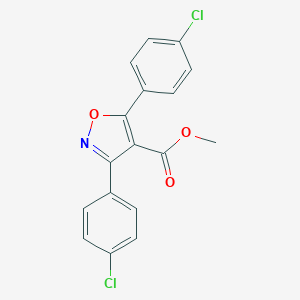
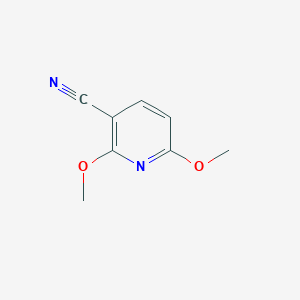
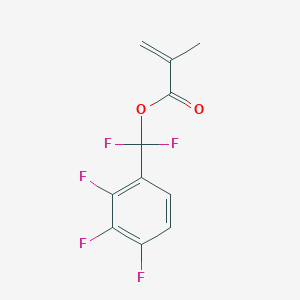
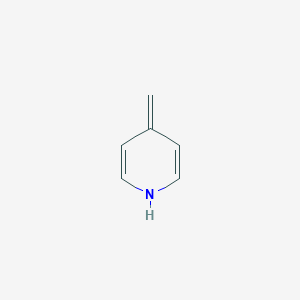

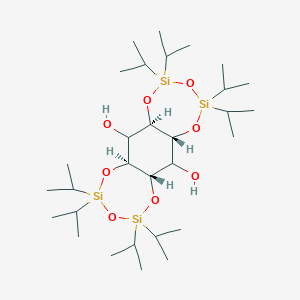
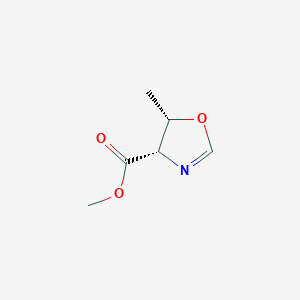
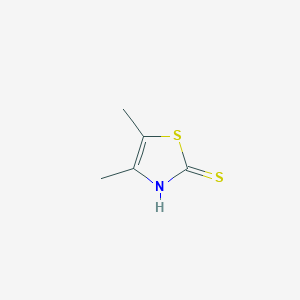
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
